molecular formula C14H19ClO2 B8527230 1-(3-Chloro-4-cyclohexylphenyl)ethane-1,2-diol CAS No. 52506-85-1

1-(3-Chloro-4-cyclohexylphenyl)ethane-1,2-diol

Cat. No.: B8527230
CAS No.: 52506-85-1
M. Wt: 254.75 g/mol
InChI Key: LGIFRBHMJZEXHS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-cyclohexylphenyl)ethane-1,2-diol is a useful research compound. Its molecular formula is C14H19ClO2 and its molecular weight is 254.75 g/mol. The purity is usually 95%.
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Properties

CAS No.

52506-85-1

Molecular Formula

C14H19ClO2

Molecular Weight

254.75 g/mol

IUPAC Name

1-(3-chloro-4-cyclohexylphenyl)ethane-1,2-diol

InChI

InChI=1S/C14H19ClO2/c15-13-8-11(14(17)9-16)6-7-12(13)10-4-2-1-3-5-10/h6-8,10,14,16-17H,1-5,9H2

InChI Key

LGIFRBHMJZEXHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(CO)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To lithium aluminum hydride solution (3.9 M; 120 ml) diluted with anhydrous ether (750 ml) is added dropwise 150 g of ethyl 3-chloro-4-cyclohexylphenylglyoxylate with stirring, under nitrogen. The mixture is diluted with 250 ml of ether, and is stirred for 2 hours. The reaction mixture is acidified with 10% hydrochloric acid (450 ml) and extracted with ether/tetrahydrofuran. The aqueous fraction is washed three times with 50 ml portions of ether. The combined ether fractions are washed with water until neutral to litmus, and is dried over potassium carbonate. The ether is removed and the residue is triturated with n-hexane, filtered and air-dried to give 1-(3-chloro-4-cyclohexylphenyl)-1,2-ethanediol.
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
ethyl 3-chloro-4-cyclohexylphenylglyoxylate
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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